N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Description

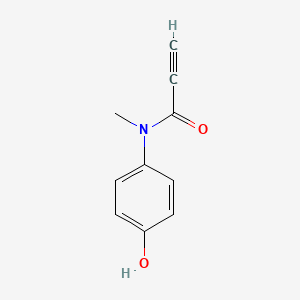

Structure

2D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPONHMVWSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and its Analogs

Disclaimer: Direct experimental data for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemical properties of ynamides and the extensive biological data available for its close structural analog, N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR). The biological activities and experimental protocols described herein are largely extrapolated from studies on 4-HPR and should be considered as a predictive framework for the investigation of this compound.

Core Compound: Chemical Identity and Properties

This compound is a small molecule belonging to the ynamide class of organic compounds. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, a functional group that imparts unique reactivity. The presence of the N-(4-hydroxyphenyl) moiety is significant, as this substructure is found in a variety of biologically active molecules, including the well-known analgesic, acetaminophen, and the extensively studied anticancer agent, Fenretinide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1042536-61-7 | F655931 |

| IUPAC Name | This compound | F655931 |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.18 g/mol | Calculated |

| Canonical SMILES | C#CC(=O)N(C)C1=CC=C(O)C=C1 | F655931 |

| InChI | InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | F655931 |

Postulated Biological Activity: Insights from N-(4-hydroxyphenyl)retinamide (Fenretinide)

Due to the shared N-(4-hydroxyphenyl)amide core, the biological activities of this compound are hypothesized to parallel those of Fenretinide (4-HPR). 4-HPR is a synthetic retinoid that has demonstrated potent anticancer and chemopreventive properties. Its mechanisms of action are multifaceted and involve both retinoid receptor-dependent and -independent pathways.

Anticancer and Apoptotic Effects

4-HPR is known to inhibit cell growth and induce apoptosis in a wide range of cancer cell lines[1]. This activity is, in part, attributed to the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress[1]. Furthermore, 4-HPR can trigger the production of nitric oxide (NO) in breast cancer cells, which is a crucial mediator of its apoptotic effects[2][3].

Table 2: Summary of Biological Activities of the Analog N-(4-hydroxyphenyl)retinamide (4-HPR)

| Biological Effect | Cancer Cell Lines | Key Molecular Events | References |

| Induction of Apoptosis | Breast Cancer | Increased Nitric Oxide (NO) production via upregulation of NOSII and NOSIII. | [2][3] |

| Growth Inhibition | Ovarian, Breast, Cervical, Neuroblastoma | Generation of Reactive Oxygen Species (ROS), ER stress, JNK activation, PLAB upregulation. | [1] |

| Retinoid Receptor Activation | Various | Selective activation of RARγ and moderate activation of RARβ. | [4] |

| Retinoid Receptor-Independent Apoptosis | Breast Carcinoma | DNA fragmentation in both RA-sensitive and RA-resistant cell lines. | [5] |

Signaling Pathways of the Analog N-(4-hydroxyphenyl)retinamide (4-HPR)

The signaling cascades initiated by 4-HPR are complex and can be broadly categorized into two types:

-

Nitric Oxide-Mediated Apoptosis: In breast cancer cells, 4-HPR upregulates the expression of nitric oxide synthases (NOSII and NOSIII), leading to an increase in NO production. NO, in turn, acts as a key signaling molecule to trigger the apoptotic cascade[2][3].

-

Reactive Oxygen Species-Mediated Apoptosis: 4-HPR can also induce the generation of ROS, which leads to ER stress. This activates the JNK signaling pathway and upregulates the pro-apoptotic protein PLAB, ultimately resulting in cell death[1].

Caption: Postulated signaling pathways for N-(4-hydroxyphenyl) analogs.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of ynamides and N-(4-hydroxyphenyl) amides, which can be adapted for the study of this compound.

Proposed Synthesis of this compound

The synthesis of ynamides can be achieved through several methods, with copper-catalyzed cross-coupling reactions being a common and efficient approach[6]. A plausible synthetic route for this compound is outlined below.

Caption: Proposed synthesis of this compound.

Materials:

-

N-methyl-4-aminophenol

-

Prop-2-ynoyl chloride (or a suitable activated propiolic acid derivative)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or another suitable non-nucleophilic base

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve N-methyl-4-aminophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of prop-2-ynoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Cell Viability and Apoptosis Assays (Adapted from 4-HPR studies)

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

96-well and 6-well cell culture plates

-

Flow cytometer

Cell Viability (MTT Assay) Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V/PI Staining) Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the determined time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule. Based on the extensive research on its structural analog, Fenretinide, it is plausible that this compound may exhibit significant anticancer and apoptotic properties. The presence of the ynamide functional group could also confer novel reactivity and biological targets.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-depth biological evaluation, guided by the protocols and pathways outlined in this guide, will be crucial to elucidate its true therapeutic potential. Comparative studies with Fenretinide would be particularly valuable in understanding the structure-activity relationship and the specific contribution of the N-methylprop-2-ynamide moiety to its biological profile.

References

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Structure Elucidation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a small molecule featuring a phenol, a tertiary amide, and a terminal alkyne functional group. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the ynamide moiety for various chemical transformations. This guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical properties, a proposed synthetic protocol, and predicted spectroscopic data to aid in its identification and characterization. Given the limited availability of experimental data in peer-reviewed literature, this document serves as a foundational resource for researchers initiating studies on this molecule.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1042536-61-7 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Canonical SMILES | C#CC(=O)N(C)C1=CC=C(O)C=C1 |

| InChI Key | WMJPONHMVWSTDA-UHFFFAOYSA-N |

Proposed Synthesis

The synthesis of this compound can be approached through the N-acylation of N-methyl-p-aminophenol with propioloyl chloride. This method is a standard procedure for the formation of amides.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

N-methyl-p-aminophenol

-

Propioloyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-methyl-p-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of propioloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Structure Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data is predicted based on the chemical structure and can be used as a reference for experimental characterization.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the aromatic, methyl, and acetylenic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet | 1H | Ar-OH |

| ~ 7.0 - 7.2 | Multiplet | 4H | Aromatic protons |

| ~ 3.3 | Singlet | 3H | N-CH ₃ |

| ~ 2.9 | Singlet | 1H | C≡C-H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 155 - 160 | C =O |

| ~ 150 - 155 | Ar-C -OH |

| ~ 125 - 130 | Aromatic C H |

| ~ 115 - 120 | Aromatic C H |

| ~ 130 - 135 | Ar-C -N |

| ~ 75 - 80 | C ≡C-H |

| ~ 70 - 75 | C≡C -H |

| ~ 35 - 40 | N-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3300 - 3400 | O-H | Stretching (broad) |

| ~ 3300 | ≡C-H | Stretching |

| ~ 2100 - 2150 | C≡C | Stretching |

| ~ 1650 - 1680 | C=O (Amide) | Stretching |

| ~ 1500 - 1600 | C=C | Aromatic Stretching |

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Assignment |

| ~ 175.06 | [M]⁺ (Molecular Ion) |

| ~ 123.06 | [M - C₃H₂O]⁺ |

| ~ 107.05 | [HOC₆H₄N(CH₃)]⁺ |

Visualization of the Chemical Structure

Caption: 2D Structure of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. While experimental data remains scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided information is intended to facilitate the synthesis, purification, and characterization of this compound, paving the way for future investigations into its chemical reactivity and potential biological activities. Experimental verification of the data presented herein is a critical next step for the scientific community.

An In-depth Technical Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical and biological properties of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. This guide synthesizes the available data and provides general methodologies based on related compounds. Further experimental investigation is necessary to fully characterize this molecule.

Core Chemical Properties

This compound is a small molecule belonging to the ynamide class of organic compounds. Ynamides are characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group, in this case, an acyl group. This structural motif imparts unique reactivity and potential for diverse chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 1042536-61-7 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | N/A |

| Canonical SMILES | C#CC(=O)N(C)C1=CC=C(O)C=C1 | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Stability | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, general methods for the synthesis of ynamides can be adapted. A common approach involves the coupling of an amine with an activated alkyne derivative.

Representative Synthetic Workflow for Ynamides

The following diagram illustrates a generalized synthetic pathway for the preparation of ynamides, which could be adapted for the synthesis of this compound from N-methyl-4-aminophenol and propargyl bromide or a related propiolic acid derivative.

Caption: Generalized workflow for the synthesis of this compound.

General Considerations for Synthesis and Purification

-

Reaction Conditions: The coupling reaction would likely be carried out in an inert atmosphere (e.g., nitrogen or argon) using a suitable aprotic solvent. The choice of base and reaction temperature would be critical to optimize the yield and minimize side reactions.

-

Purification: Purification of the crude product would likely involve column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.

-

Analysis: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the mechanism of action of this compound. The presence of the 4-hydroxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.

Given the lack of information on biological targets and pathways, no signaling pathway diagrams can be provided at this time.

Future Directions

To elucidate the chemical and biological properties of this compound, the following experimental investigations are recommended:

-

Chemical Synthesis and Characterization: Development and optimization of a synthetic route, followed by full characterization of the compound's physicochemical properties.

-

Biological Screening: High-throughput screening against a panel of biological targets (e.g., enzymes, receptors) to identify potential biological activities.

-

Mechanism of Action Studies: If a biological activity is identified, further studies to elucidate the mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity.

The following diagram outlines a potential logical workflow for the investigation of this compound.

Caption: Logical workflow for the investigation of a novel chemical entity.

References

In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

CAS Number: 1042536-61-7

Executive Summary

This document provides a technical overview of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, identified by the CAS number 1042536-61-7. While the fundamental chemical identity of this compound is established, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available in-depth technical data. Information regarding its synthesis, biological activity, mechanism of action, and associated experimental protocols is not readily accessible. This guide presents the available chemical information and outlines the current knowledge gap concerning this specific molecule.

Chemical Properties and Identifiers

A summary of the basic chemical data for this compound is provided in the table below. This information is crucial for the identification and characterization of the compound.

| Property | Value | Source |

| CAS Number | 1042536-61-7 | Chemical Abstracts Service |

| IUPAC Name | This compound | IUPAC |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Canonical SMILES | C#CC(=O)N(C)C1=CC=C(O)C=C1 | - |

| InChI | InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | - |

Synthesis and Experimental Protocols

Despite extensive searches, specific and detailed experimental protocols for the synthesis of this compound could not be located in the public domain. General synthetic routes for ynamides are known and typically involve the coupling of an amine with an activated alkyne derivative. A plausible, though unverified, synthetic pathway is conceptualized below.

Conceptual Synthesis Workflow

The following diagram illustrates a general, hypothetical workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and has not been substantiated by experimental data.

Biological Activity and Signaling Pathways

There is currently no available data in peer-reviewed literature or public databases detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic targets, and any associated signaling pathways remains unknown. The core structure, containing a hydroxyphenyl and a propynamide group, suggests potential for biological activity, but this has not been experimentally validated.

Quantitative Data

A thorough search for quantitative data, such as IC₅₀, EC₅₀, LD₅₀, or other pharmacological or toxicological metrics, for this compound yielded no results.

Conclusion and Future Directions

This compound, identified by CAS number 1042536-61-7, is a defined chemical entity for which detailed scientific characterization is lacking. The absence of information on its synthesis, biological effects, and mechanism of action presents an opportunity for novel research. Future studies could focus on:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by comprehensive spectroscopic and physical characterization.

-

Biological Screening: Evaluation of the compound's activity across a range of biological assays to identify potential therapeutic applications.

-

Mechanistic Studies: In-depth investigation into the molecular mechanisms and signaling pathways affected by the compound, should any biological activity be identified.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. The generation of foundational data for this compound is a necessary first step to unlock its potential scientific value.

Navigating the Bioactive Potential of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct biological activity studies for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been published. This guide, therefore, presents a predictive analysis based on the well-documented activities of structurally analogous compounds. The information herein is intended to provide a foundational understanding and to guide future research into the potential therapeutic applications of this molecule.

Executive Summary

This compound is a novel chemical entity whose biological activity remains unexplored. However, its core structure, featuring a 4-hydroxyphenyl group linked to an N-methyl amide, is present in a variety of bioactive molecules. By examining the biological activities of these structural relatives, we can hypothesize a potential activity profile for this compound. This guide will delve into the cytotoxic, antimicrobial, and enzyme-inhibitory properties of analogous compounds, providing quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to inform future investigations.

Predicted Biological Activities Based on Structural Analogs

The biological activity of this compound can be inferred from compounds sharing its key structural motifs: the N-(4-hydroxyphenyl)amide core and the propargyl (prop-2-ynyl) group.

-

N-(4-hydroxyphenyl)amides: This class of compounds, most notably the retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide) , has demonstrated significant potential as anticancer agents. Their mechanism often involves the induction of apoptosis (programmed cell death) through various signaling pathways. Other derivatives have shown promise as antimicrobial and anti-inflammatory agents.

-

Propargyl-containing molecules: The propargyl group is a known pharmacophore that can act as a covalent inhibitor of certain enzymes, particularly those with a cysteine or serine residue in their active site. This functionality is utilized in a number of approved drugs.

Based on these precedents, this compound is hypothesized to possess cytotoxic (anticancer) and enzyme inhibitory activities. Potential antimicrobial effects are also considered.

Potential Cytotoxic Activity

The most compelling evidence for the potential anticancer activity of this compound comes from studies on Fenretinide.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of N-(4-hydroxyphenyl)retinamide (Fenretinide) against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-(4-hydroxyphenyl)retinamide | Human Melanoma (10 cell lines) | Growth Inhibition | 5 - 28 | [1] |

| N-(4-hydroxyphenyl)retinamide | Human Melanoma (10 cell lines) | Cytotoxicity | 10 - 45 (IC90) | [1] |

Putative Signaling Pathway: Apoptosis Induction

Fenretinide is known to induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) and activation of caspase cascades. The diagram below illustrates a potential mechanism of action.

References

The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic Approaches

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS Number: 1042536-61-7). This suggests that the compound is not extensively studied or that research pertaining to it is not publicly available. Consequently, a detailed technical guide on its core aspects cannot be compiled at this time.

However, for researchers and drug development professionals interested in this molecule, this report provides a summary of general synthetic methodologies for ynamides, a class of compounds to which this compound belongs. This is followed by a proposed, hypothetical synthetic pathway for the target compound based on these established methods.

General Methodologies for Ynamide Synthesis

Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. Their synthesis has been an area of active research, with several effective methods being developed. The primary approaches to ynamide synthesis include:

-

Copper-Catalyzed Coupling Reactions: This is one of the most widely used and versatile methods for ynamide synthesis. It typically involves the coupling of an amide or a related nitrogen nucleophile with an alkynyl halide (e.g., bromoalkyne) in the presence of a copper catalyst. Various copper sources, ligands, and bases can be employed to optimize the reaction conditions for different substrates. A key advantage of this method is its tolerance of a wide range of functional groups.

-

Dehydrohalogenation of Haloenamides: This method involves the elimination of a hydrogen halide from a haloenamide precursor to form the ynamide. The success of this approach often depends on the stereochemistry of the haloenamide and the choice of a suitable base.

-

Isomerization of Propargylamides: Under basic conditions, N-propargyl amides can undergo isomerization to the corresponding ynamides. This method's effectiveness can be influenced by the substitution pattern on the amide and the alkyne.

-

Alkynylation of Amides with Hypervalent Iodine Reagents: Alkynyl(phenyl)iodonium salts can serve as electrophilic alkyne sources for the N-alkynylation of amides. This reaction provides a direct route to ynamides.

Proposed Synthetic Protocol for this compound

Based on the prevalent copper-catalyzed coupling methodology, a plausible synthetic route for this compound can be postulated. The key steps would involve the protection of the potentially reactive phenol group, followed by the core ynamide formation, and concluding with deprotection.

Experimental Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Disclaimer: The provided synthetic protocol is hypothetical and based on general principles of organic synthesis. It has not been experimentally validated for this specific compound due to the lack of available literature. Researchers attempting this synthesis should conduct thorough literature searches for analogous reactions and perform appropriate reaction optimization and characterization of all intermediates and the final product.

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide

Disclaimer: As of November 2025, a thorough review of the scientific literature reveals no published studies detailing the synthesis, biological activity, or mechanism of action of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS 1042536-61-7). This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals interested in investigating this novel chemical entity. The information presented herein is based on the established chemistry of ynamides and the biological activities of structurally related compounds.

Introduction

This compound is a small molecule featuring a key ynamide functional group—a nitrogen atom attached to an alkyne. Ynamides are increasingly recognized in medicinal chemistry as versatile intermediates and pharmacophores due to their unique electronic properties and reactivity. The presence of the N-(4-hydroxyphenyl)-N-methyl moiety, a substructure found in various biologically active compounds, suggests that this molecule could exhibit interesting pharmacological properties. This guide outlines a potential synthetic route, explores possible biological activities based on structural analogs, and proposes future research directions.

Proposed Synthesis

While no specific synthesis for this compound has been reported, a plausible and efficient route can be designed based on modern copper-catalyzed cross-coupling reactions, which are widely used for the synthesis of ynamides.[1][2][3]

Experimental Protocol: Copper-Catalyzed N-Alkynylation

This proposed protocol involves the coupling of N-methyl-4-aminophenol with a suitable propynylating agent.

Materials:

-

N-methyl-4-aminophenol

-

1-Bromo-1-propyne or 1,1-Dibromo-1-propene

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

-

A suitable base (e.g., potassium phosphate, K₃PO₄)

-

Anhydrous toluene or other suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add N-methyl-4-aminophenol, copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).

-

Add anhydrous toluene via syringe.

-

Stir the resulting suspension at room temperature for 15-30 minutes.

-

Add the propynylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Synthetic Workflow Diagram

Caption: Proposed copper-catalyzed synthesis of this compound.

Potential Biological Activities and Mechanism of Action (Based on Structural Analogs)

The biological profile of this compound is currently unknown. However, by examining its structural components, we can hypothesize potential areas for investigation.

The N-(4-hydroxyphenyl)amide Moiety

This substructure is present in acetaminophen (paracetamol), a widely used analgesic and antipyretic. The mechanism of action of acetaminophen is complex and not fully elucidated, but it is thought to involve the central nervous system. A metabolite of acetaminophen, AM404, which is formed in the brain, acts on the endocannabinoid system.[4] Analogs of acetaminophen have been synthesized to retain analgesic properties while reducing hepatotoxicity.[4][5]

Ynamide Functionality

Ynamides are electronically versatile and can participate in a variety of chemical transformations. In a biological context, the triple bond could potentially interact with biological targets through various non-covalent interactions or act as a reactive handle for covalent modification of target proteins, although the latter is less common for ynamides compared to other alkynes.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to acetaminophen, one could hypothesize that this compound, if it crosses the blood-brain barrier, might be metabolized in a similar fashion. A hypothetical pathway could involve its conversion to a more active metabolite in the central nervous system.

Caption: Hypothetical mechanism of action based on acetaminophen metabolism.

Quantitative Data

As there are no published studies on this compound, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ, ED₅₀) or pharmacokinetic properties are available. The following table is a template for how such data could be presented once generated through experimental investigation.

Table 1: Template for In Vitro Activity Data

| Assay/Target | IC₅₀ / EC₅₀ (µM) | Kᵢ (µM) | Assay Type |

| Example: FAAH | TBD | TBD | Enzymatic |

| Example: COX-2 | TBD | TBD | Enzymatic |

| Example: TRPV1 | TBD | TBD | Cell-based |

TBD: To be determined

Table 2: Template for In Vivo Efficacy and Pharmacokinetic Data

| Animal Model | Efficacy Endpoint | ED₅₀ (mg/kg) | Bioavailability (%) | T₁/₂ (h) | Cₘₐₓ (ng/mL) |

| Example: Mouse Hot Plate | Latency to response | TBD | TBD | TBD | TBD |

| Example: Rat PK study | N/A | N/A | TBD | TBD | TBD |

TBD: To be determined; N/A: Not applicable

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route and full characterization of the compound.

-

In Vitro Pharmacological Profiling: Screening against a panel of relevant biological targets, including enzymes and receptors in pain and inflammation pathways (e.g., COX enzymes, FAAH, TRPV1, cannabinoid receptors).

-

ADME-Tox Studies: Evaluation of its metabolic stability, cell permeability, and potential for cytotoxicity, particularly hepatotoxicity, given its structural relationship to acetaminophen.

-

In Vivo Efficacy Studies: Assessment of its analgesic, anti-inflammatory, and antipyretic properties in established animal models.

-

Mechanism of Action Studies: Elucidation of its molecular mechanism(s) of action based on the findings from in vitro and in vivo studies.

References

- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of a directly published synthetic route, this document outlines a robust, multi-step approach based on well-established chemical transformations. The proposed synthesis involves the initial preparation of the key intermediate, N-methyl-4-aminophenol, followed by a protection-acylation-deprotection sequence to yield the final product. Detailed experimental protocols for each step have been compiled from analogous reactions in the chemical literature. Quantitative data is presented in tabular format for clarity, and a visual representation of the synthetic pathway is provided to facilitate understanding.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-stage process, as depicted below. This pathway is designed to mitigate potential side reactions, such as O-acylation of the phenolic hydroxyl group, by employing a protection-acylation-deprotection strategy.

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following tables summarize quantitative data for key transformations analogous to the steps in the proposed synthesis, providing expected yields and reaction conditions.

Table 1: Synthesis of N-methyl-4-aminophenol Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydroquinone | Aqueous Methylamine (10 N), 200°C, 4 hours | N-methyl-p-aminophenol | 73-75% | [1] |

| p-Hydroxyphenylglycine | Cyclohexanol, Benzaldehyde (catalyst), 150-160°C, ~15 mins | N-monomethyl-p-aminophenol | Not specified | US2315922A |

Table 2: Protection of Phenolic Hydroxyl Groups

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc hydroxyl-amine | TBDMS-Cl, Triethylamine, CH2Cl2, 4°C to 23°C, 16 hours | tert-Butyl (tert-butyldimethylsilyl)oxycarbamate | Not specified | [2] |

| 4-tert-butylphenol | TBDMS-NH2 | tert-Butyl(4-(tert-butyl)phenoxy)dimethylsilane | 86% | [3] |

Table 3: Preparation of Acyl Chlorides from Carboxylic Acids

| Carboxylic Acid | Reagents and Conditions | Acyl Chloride | Yield (%) | Reference |

| Propionic Acid | Thionyl Chloride, Reflux, 3 hours | Propanoyl Chloride | Not specified | [4] |

| Propionic Acid | Phosphorus Trichloride, 50°C, 6 hours | Propionyl Chloride | 95% | [5] |

Table 4: N-Acylation of N-methylaniline Derivatives

| Amine | Acylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |

| N-methyl-4-nitrobenzenamine | Benzoyl Chloride | K2CO3, TBAB, Acetonitrile, RT, 20-30 mins | N-benzoyl-N-methyl-4-nitrobenzenamine | Not specified | [6] |

| Amide | Acyl Chloride | DIPEA, CH2Cl2, 0°C to RT, 3 hours | Imide | 51-94% | [7] |

Table 5: Deprotection of Phenolic TBDMS Ethers

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenolic TBDMS ethers | KHF2, MeOH, RT | Phenol | High |[8] | | Silyl ether | TBAF (1.1 equiv), THF, 0°C to RT, 45 mins | Alcohol | 32% (substrate dependent) |[9] | | Penta-TBS enone | TBAF (7.5-10 equiv), rt, 4h | Penta-hydroxy enone | High |[10] |

Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis. These are based on established procedures for similar transformations and may require optimization for the specific substrates involved.

Stage 1: Synthesis of N-methyl-4-aminophenol

The synthesis of the starting material, N-methyl-4-aminophenol, can be achieved via the reaction of hydroquinone with methylamine under elevated temperature and pressure.

Caption: Workflow for the synthesis of N-methyl-4-aminophenol.

Protocol:

-

In a high-pressure autoclave, combine hydroquinone and a molar excess of aqueous methylamine (10 N).

-

Seal the autoclave and heat the mixture to 200°C with stirring for 4 hours.

-

After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

-

The resulting reaction mixture can be worked up by acidification to precipitate the product, followed by filtration and recrystallization from a suitable solvent like hot water to afford N-methyl-4-aminophenol.[1]

Stage 2: Protection of N-methyl-4-aminophenol

The phenolic hydroxyl group of N-methyl-4-aminophenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent O-acylation in the subsequent step.

Protocol:

-

Dissolve N-methyl-4-aminophenol in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (approximately 2.5 equivalents) to the solution.

-

To this mixture, add tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 1.2 equivalents).

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The reaction is then quenched with water and the product, N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

Stage 3: Preparation of Propioloyl Chloride

Propioloyl chloride is a reactive acylating agent that can be prepared from propiolic acid.

Caption: Workflow for the preparation of Propioloyl Chloride.

Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine propiolic acid with an excess of thionyl chloride (approximately 2 equivalents).

-

Heat the reaction mixture to reflux for 3 hours. The reaction should be performed in a well-ventilated fume hood as HCl and SO2 gases are evolved.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude propioloyl chloride, which can be used in the next step without further purification.[4]

Stage 4: Acylation of Protected N-methyl-4-aminophenol

The protected amine is acylated with propioloyl chloride to form the ynamide backbone.

Protocol:

-

Dissolve N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (approximately 1.2-1.5 equivalents).

-

To this stirred solution, add a solution of propioloyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

The reaction mixture is then quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 5: Deprotection to Yield the Final Product

The final step involves the selective removal of the TBDMS protecting group to unveil the phenolic hydroxyl group.

Protocol:

-

Dissolve the protected ynamide intermediate in anhydrous tetrahydrofuran (THF).

-

To this solution, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 1.1-1.5 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude this compound can be purified by flash column chromatography to yield the final product.[9][10]

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. By leveraging a well-considered protecting group strategy, the synthesis can be achieved through a series of high-yielding and well-documented reaction types. The provided experimental protocols, based on analogous transformations, offer a solid foundation for researchers to undertake the synthesis of this and related compounds. It is anticipated that this guide will be a valuable resource for professionals engaged in the fields of organic synthesis and drug discovery.

References

- 1. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

An In-depth Technical Guide on the Spectroscopic Data of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values and general methodologies based on the analysis of its constituent functional groups. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and evaluation of this and related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1042536-61-7[1]

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

Canonical SMILES: C#CC(=O)N(C)C1=CC=C(O)C=C1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for its functional groups: a para-substituted phenol, an N-methyl aromatic amide, and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet | 1H | Ar-OH (phenolic) |

| ~ 7.0 - 7.2 | Doublet | 2H | Ar-H (ortho to OH) |

| ~ 6.8 - 6.9 | Doublet | 2H | Ar-H (ortho to N) |

| ~ 3.3 - 3.5 | Singlet | 3H | N-CH₃ |

| ~ 2.9 - 3.1 | Singlet | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C =O (amide carbonyl) |

| ~ 155 - 160 | Ar-C -OH |

| ~ 130 - 135 | Ar-C -N |

| ~ 128 - 130 | Ar-C H (ortho to N) |

| ~ 115 - 117 | Ar-C H (ortho to OH) |

| ~ 78 - 82 | ≡ C-H |

| ~ 75 - 78 | C≡ C-H |

| ~ 37 - 40 | N-C H₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad | O-H stretch (phenolic) |

| ~ 3300 | Sharp | ≡C-H stretch (alkyne) |

| ~ 2100 | Weak | C≡C stretch (alkyne) |

| ~ 1650 - 1680 | Strong | C=O stretch (amide) |

| ~ 1600, 1500 | Medium | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (phenol) |

| ~ 830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: The appearance of IR bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions such as hydrogen bonding.[7][8][9][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| 175 | [M]⁺, Molecular ion |

| 121 | [M - C₃H₂O]⁺, loss of the propioloyl group |

| 106 | [M - C₃H₂O - CH₃]⁺, subsequent loss of the methyl group |

| 77 | [C₆H₅]⁺, phenyl fragment |

| 55 | [C₃H₃O]⁺, propioloyl cation |

Note: Fragmentation patterns can vary significantly with the ionization technique used (e.g., ESI, CI). For aromatic amides, a common fragmentation involves the cleavage of the N-CO bond.[12][13][14][15]

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route for this compound involves the acylation of N-methyl-4-aminophenol with propioloyl chloride. Ynamide synthesis can also be achieved through copper-mediated coupling reactions.[16][17][18][19][20]

General Procedure for Acylation:

-

N-methyl-4-aminophenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

The solution is cooled in an ice bath.

-

Propioloyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The mixture is then washed with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

NMR Spectroscopy

General Procedure for ¹H and ¹³C NMR: [21][22][23][24]

-

Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy

General Procedure for Solid Sample (KBr Pellet Method): [25][26][27][28][29]

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the empty sample holder is recorded.

-

The IR spectrum of the sample is then recorded.

Mass Spectrometry

General Procedure for Electrospray Ionization (ESI-MS): [30][31][32][33][34]

-

A dilute solution of the sample (typically in the low µg/mL to ng/mL range) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).

-

The solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

The droplets are desolvated by a heated gas (e.g., nitrogen), leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer, where their mass-to-charge ratios are determined.

Visualization of Synthetic Pathway and Potential Biological Relevance

Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Potential Biological Activity

While the specific biological activity of this compound is not well-documented, the N-(4-hydroxyphenyl)amide moiety is a key structural feature of Fenretinide [N-(4-hydroxyphenyl)retinamide], a compound known for its anticancer and antioxidant properties.[35] This suggests that the target molecule could potentially interact with similar biological pathways.

Caption: Conceptual pathways for potential biological activity.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. youtube.com [youtube.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]

- 20. A robust and modular synthesis of ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. books.rsc.org [books.rsc.org]

- 22. quora.com [quora.com]

- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 25. eng.uc.edu [eng.uc.edu]

- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 31. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 32. phys.libretexts.org [phys.libretexts.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Technical Guide

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a molecule of interest in medicinal chemistry, combining the structural features of a substituted phenol and a propynamide moiety. The 4-hydroxyphenyl group is a common feature in many biologically active compounds, while the propynamide group can act as a reactive handle or a pharmacophore. Theoretical and computational studies are indispensable tools for elucidating the structural, electronic, and interactive properties of such novel compounds, thereby accelerating drug discovery and development efforts. This guide provides a comprehensive overview of the theoretical methodologies that can be applied to study this compound, offering a roadmap for researchers in the field.

Core Theoretical Methodologies

The in-silico characterization of this compound can be effectively achieved through a combination of quantum mechanical and molecular mechanics methods. These approaches provide insights into the molecule's intrinsic properties and its potential interactions with biological macromolecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[1][2] It is widely used to predict a variety of molecular properties with a good balance between accuracy and computational cost.

-

Geometry Optimization: The first step in any theoretical analysis is to determine the most stable 3D conformation of the molecule. DFT calculations can be used to perform a full geometry optimization, providing information on bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

-

Electronic Properties: Key electronic properties that can be calculated using DFT include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting non-covalent interactions.

-

-

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the optimized structure and to aid in the assignment of spectral bands.[2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][4] This method is instrumental in structure-based drug design for:

-

Binding Mode Prediction: Identifying the most likely binding pose of this compound within the active site of a target protein.

-

Binding Affinity Estimation: Calculating a docking score that estimates the binding affinity between the ligand and the protein, which can be used to rank potential drug candidates.

Experimental Protocols (Computational)

This section outlines the general steps for performing the theoretical calculations described above.

Density Functional Theory (DFT) Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

-

Input Preparation:

-

The 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

-

A suitable level of theory is chosen. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set, which provides a good compromise between accuracy and computational cost.[2]

-

-

Execution:

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain HOMO, LUMO, and MEP data.

-

-

Analysis: The output files are analyzed to extract the optimized coordinates, energies, vibrational frequencies, and electronic properties.

Molecular Docking

-

Software: Molecular docking software such as AutoDock, Glide, or GOLD is used.

-

Input Preparation:

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and atom types.

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

-

Execution: The docking simulation is run, and the software will generate a series of possible binding poses for the ligand, ranked by their docking scores.

-

Analysis: The resulting poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

Quantitative data from theoretical studies should be presented in a clear and organized manner. The following tables provide templates for presenting the results of DFT and molecular docking calculations.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.23 |

| C-N | 1.38 | |

| C≡C | 1.21 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-C(methyl) | 118.0 | |

| Dihedral Angles (°) | C(phenyl)-C-N-C | 175.0 |

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Table 3: Molecular Docking Results of this compound with a Target Protein (Illustrative Data)

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Tyr123, Ser234 | Hydrogen Bond |

| 2 | -8.2 | Phe345, Leu456 | Hydrophobic |

| 3 | -7.9 | Trp86 | π-π Stacking |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships in theoretical studies. The following diagrams are generated using the DOT language.

Caption: Workflow for theoretical analysis of this compound.

Caption: Hypothetical signaling pathway modulated by the target molecule.

Conclusion

Theoretical and computational studies provide a powerful and efficient means to characterize novel molecules like this compound. By employing methodologies such as Density Functional Theory and molecular docking, researchers can gain deep insights into the structural, electronic, and interactive properties of this compound. This knowledge is crucial for understanding its potential as a therapeutic agent and for guiding further experimental investigations in the drug discovery pipeline. The workflows and data presentation formats outlined in this guide offer a standardized approach to conducting and reporting such theoretical analyses, fostering clarity and comparability across different studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide target identification

An In-depth Technical Guide to the Target Identification of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: this compound is a small molecule with potential biological activity. While a specific biological target has not been definitively identified in publicly available literature, its chemical structure, particularly the presence of a prop-2-ynamide moiety, strongly suggests a mechanism of action involving covalent modification of a protein target. This guide outlines a comprehensive strategy for the identification and validation of the molecular target(s) of this compound. The methodologies described herein represent a robust workflow for advancing from a compound of interest to a validated drug target.

Introduction: The Case for Covalent Inhibition

The structure of this compound features a terminal alkyne within an amide linkage, a functional group known as a "warhead" in the field of covalent inhibitors. Such groups can react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine, or tyrosine) in the binding pocket of a protein, forming a stable, covalent bond.[1][2] This mode of action can lead to prolonged target engagement, enhanced potency, and the ability to target proteins that have been challenging for non-covalent inhibitors.[2]

The N-(4-hydroxyphenyl)-N-methyl scaffold likely provides the necessary molecular recognition to guide the molecule to a specific protein target, where the prop-2-ynamide group can then react. The core objective of this guide is to delineate a systematic approach to identify which protein(s) are targeted by this compound.

Proposed Target Identification Workflow

A multi-pronged approach is recommended for the target identification of this compound, combining proteome-wide screening with focused biochemical validation.

Figure 1: A proposed workflow for the target identification and validation of this compound.

Experimental Protocols

Phase 1: Target Discovery

ABPP is a powerful chemoproteomic strategy to identify the protein targets of covalent inhibitors directly in a complex biological system.

Protocol:

-

Probe Synthesis: Synthesize an alkyne-tagged version of this compound. This "clickable" handle will allow for the subsequent enrichment of target proteins.

-

Cell Lysate or Live Cell Treatment: Incubate the probe with a relevant cell lysate or live cells to allow for covalent modification of the target protein(s).

-

Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag, such as biotin-azide.

-

Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

-

Proteolytic Digestion: Digest the enriched proteins on-bead with an enzyme like trypsin.

Phase 2: Hit Prioritization

Protocol:

-

LC-MS/MS Analysis: Analyze the digested peptides from the ABPP experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the resulting spectra against a protein database to identify the enriched proteins.

-

Quantitative Analysis: Employ label-free quantification or isotopic labeling methods (e.g., SILAC) to compare enrichment between the probe-treated sample and a vehicle control, allowing for the identification of specific targets.

Table 1: Hypothetical Quantitative Proteomics Data

| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Putative Function |

| P12345 | TGT1 | 52.3 | <0.001 | Kinase |

| Q67890 | TGT2 | 35.8 | <0.001 | Methyltransferase |

| P98765 | TGT3 | 12.1 | <0.01 | Dehydrogenase |

| O12345 | CTRL1 | 1.2 | >0.05 | Housekeeping Protein |

Phase 3: Target Validation

Protocol:

-

Cloning and Expression: Clone the gene of the top candidate target protein (e.g., TGT1) into an expression vector and purify the recombinant protein.

-

Enzyme Activity Assay: Develop an assay to measure the activity of the recombinant protein. For a kinase, this could be a phosphotransferase assay.

-

IC50 Determination: Measure the concentration-dependent inhibition of the protein's activity by this compound to determine the IC50 value.

-

Covalent Modification Confirmation: Use intact protein mass spectrometry to confirm the covalent adduction of the compound to the target protein.

Table 2: Hypothetical Biochemical Validation Data

| Target Protein | Assay Type | IC50 (µM) | Mass Shift (Da) |

| TGT1 | Kinase Activity | 1.2 | +187.08 |

| TGT2 | Methyltransferase Activity | > 50 | No Shift |

| TGT3 | Dehydrogenase Activity | 25.4 | No Shift |

Protocol:

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them across a range of temperatures. The binding of a ligand can stabilize the target protein, leading to a higher melting temperature. This can be assessed by Western blot or mass spectrometry.

-

In-cell ABPP: Use a competitive ABPP experiment where cells are pre-treated with this compound before adding the alkyne-tagged probe. A reduction in the probe signal for a specific protein indicates target engagement by the original compound.

Potential Signaling Pathway Involvement

Should the identified target be a known signaling protein, such as a kinase, further investigation into the downstream effects of its inhibition would be warranted.

Figure 2: A hypothetical signaling pathway modulated by the covalent inhibition of a target kinase.

Conclusion

While the specific molecular target of this compound remains to be publicly disclosed, its chemical structure provides a strong rationale for its action as a covalent inhibitor. The workflow and experimental protocols detailed in this guide offer a robust and systematic framework for the identification and validation of its biological target. Successful execution of these studies would not only elucidate the mechanism of action of this compound but also potentially uncover new therapeutic targets and strategies.

References

Methodological & Application

Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis, purification, and characterization of the novel compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. Furthermore, it outlines a series of proposed biological assays to investigate its potential as a therapeutic agent, drawing inspiration from the known activities of structurally related molecules such as N-(4-hydroxyphenyl)retinamide (Fenretinide), which is known for its antioxidant and anticancer properties[1]. The protocols described herein are intended to serve as a foundational guide for researchers interested in exploring the chemical and biological properties of this and similar ynamide-containing compounds.

Introduction

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. The presence of an electron-withdrawing group on the nitrogen atom enhances their stability compared to the more reactive ynamines, making them valuable intermediates in organic synthesis[2]. The N-(4-hydroxyphenyl) moiety is a common feature in many biologically active compounds, contributing to antioxidant and antiproliferative effects[1]. The combination of the ynamide functional group with the N-(4-hydroxyphenyl) scaffold in this compound suggests that this compound may exhibit interesting and potentially useful biological activities. This document outlines a comprehensive research workflow, from chemical synthesis to biological evaluation, to explore the therapeutic potential of this novel compound.

Chemical Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available 4-aminophenol. The first step is the N-methylation of 4-aminophenol to yield N-methyl-4-aminophenol, followed by acylation with propargyl chloride to afford the final product.

Experimental Protocol: Synthesis of N-methyl-4-aminophenol (Intermediate)

A general procedure for the N-methylation of anilines can be adapted for this synthesis.

| Parameter | Value |

| Reactants | 4-aminophenol, Dimethyl sulfate, Sodium hydroxide |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography |

| Expected Yield | 70-80% |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) to the flask with stirring.

-

To this mixture, add dimethyl sulfate (12.6 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-methyl-4-aminophenol.

Experimental Protocol: Synthesis of this compound

The synthesis of the final ynamide can be achieved through the acylation of the intermediate N-methyl-4-aminophenol. A general method for ynamide synthesis involves the copper-mediated coupling of amides with alkynyl bromides[2]. A similar approach using propargyl chloride in the presence of a base is proposed here.

| Parameter | Value |

| Reactants | N-methyl-4-aminophenol, Propargyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Purification Method | Column Chromatography |

| Expected Yield | 50-60% |

Procedure:

-

Dissolve N-methyl-4-aminophenol (6.15 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Add triethylamine (7.6 mL, 55 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add propargyl chloride (4.1 g, 55 mmol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization Data (Hypothetical)

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 110-115 °C |